molecular formula C8H9NO3 B2844335 methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 34034-36-1

methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B2844335
CAS RN: 34034-36-1
M. Wt: 167.164
InChI Key: SFNBEVLWXLNEGZ-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular weight of 167.16 . It is also known by its IUPAC name “methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” and has the InChI code "1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3" .


Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is represented by the InChI code "1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3" . This indicates that the compound has a pyrrole ring with a formyl group at the 5th position, a methyl group at the 2nd position, and a carboxylate group at the 3rd position.


Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . .

Scientific Research Applications

Natural Product Chemistry and Origins

Pyrrole-2-carboxaldehyde derivatives, including methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate, have been isolated from diverse natural sources. These include fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, pyrraline, a well-known diabetes molecular marker, shares a Py-2-C skeleton. In vivo, pyrraline is produced through sequential reactions involving this intriguing structural motif .

Biological Functions and Physiological Activities

The Py-2-C skeleton is crucial for various biological functions. Molecules containing this scaffold exhibit diverse physiological activities. While the exact mechanisms are still being explored, these compounds have potential implications in health and disease. Further research is needed to uncover their precise roles .

Medicinal Chemistry and Drug Development

Pyrrole derivatives have been harnessed in drug discovery. Their unique structure and reactivity make them valuable building blocks for designing novel pharmaceuticals. Researchers have explored the potential of Py-2-C-containing compounds as antimalarials, HIV-1 protease inhibitors, and more. The synthesis of pyrrolin-4-ones, related to pyrrole-3-carboxylic acids, has attracted attention due to their bioactivity .

Organic Synthesis and Cyclization Reactions

The cyclization modes of glycine-derived enamino amides have led to the synthesis of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. This compound is obtained as a single product with high yield and operational simplicity. Understanding the preferred cyclization pathways under specific conditions contributes to our knowledge of pyrrole-based reactions .

Functional Materials and Chemical Sensors

Pyrrole derivatives have been explored for their potential in functional materials. Their unique electronic properties make them suitable for applications such as chemical sensors, conductive polymers, and molecular switches. Researchers continue to investigate how modifications to the Py-2-C scaffold impact material properties .

Catalysis and Synthetic Transformations

Pyrrole-2-carboxylic acid derivatives participate in various catalytic processes. For instance, the Paal–Knorr reaction can yield 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile, demonstrating the versatility of pyrrole-based chemistry. These transformations contribute to the synthesis of complex molecules and functional materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNBEVLWXLNEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

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